molecular formula C14H26N2O3 B1322442 2-Boc-7-hydroxymethyl-octahydro-pyrido[1,2-A]pyrazine CAS No. 156772-96-2

2-Boc-7-hydroxymethyl-octahydro-pyrido[1,2-A]pyrazine

Cat. No.: B1322442
CAS No.: 156772-96-2
M. Wt: 270.37 g/mol
InChI Key: UKFJLHLYPJBMCY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Scientific Research Applications

2-Boc-7-hydroxymethyl-octahydro-pyrido[1,2-A]pyrazine has several scientific research applications, including:

    Chemistry: It is used as an intermediate in the synthesis of complex organic molecules, particularly in the development of pharmaceuticals.

    Biology: The compound is used in the study of enzyme mechanisms and protein-ligand interactions.

    Medicine: It serves as a building block for the synthesis of potential therapeutic agents.

    Industry: The compound is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-Boc-7-hydroxymethyl-octahydro-pyrido[1,2-A]pyrazine is not specified in the search results .

Safety and Hazards

The safety and hazards associated with 2-Boc-7-hydroxymethyl-octahydro-pyrido[1,2-A]pyrazine are not specified in the search results .

Future Directions

The future directions or potential applications of 2-Boc-7-hydroxymethyl-octahydro-pyrido[1,2-A]pyrazine are not mentioned in the search results .

Preparation Methods

The synthesis of 2-Boc-7-hydroxymethyl-octahydro-pyrido[1,2-A]pyrazine typically involves the following steps:

Chemical Reactions Analysis

2-Boc-7-hydroxymethyl-octahydro-pyrido[1,2-A]pyrazine undergoes various chemical reactions, including:

The major products formed from these reactions depend on the specific reagents and conditions used.

Comparison with Similar Compounds

2-Boc-7-hydroxymethyl-octahydro-pyrido[1,2-A]pyrazine can be compared to other similar compounds, such as:

    Octahydro-pyrido[1,2-A]pyrazine: The parent compound without the Boc protecting group and hydroxymethyl functional group.

    2-Boc-octahydro-pyrido[1,2-A]pyrazine: A similar compound with only the Boc protecting group.

    7-hydroxymethyl-octahydro-pyrido[1,2-A]pyrazine: A similar compound with only the hydroxymethyl functional group.

The uniqueness of this compound lies in its combination of the Boc protecting group and the hydroxymethyl functional group, which makes it a versatile intermediate in organic synthesis.

Properties

IUPAC Name

tert-butyl 7-(hydroxymethyl)-1,3,4,6,7,8,9,9a-octahydropyrido[1,2-a]pyrazine-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H26N2O3/c1-14(2,3)19-13(18)16-7-6-15-8-11(10-17)4-5-12(15)9-16/h11-12,17H,4-10H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UKFJLHLYPJBMCY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCN2CC(CCC2C1)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H26N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

270.37 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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